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Abstract
AV-5080 is an investigational, orally bioavailable small molecule inhibitor of the influenza virus

neuraminidase, an enzyme critical for viral replication and propagation. Developed to address

the limitations of existing antiviral therapies, including the emergence of resistant strains, AV-
5080 has demonstrated potent anti-influenza activity in pre-clinical models. This technical guide

provides a comprehensive summary of the publicly available pre-clinical data on the safety and

toxicity profile of AV-5080, compiled from published abstracts and conference proceedings. The

data indicates a favorable preliminary safety profile, with no signs of genotoxicity or

cardiotoxicity observed in key in vitro and in vivo safety pharmacology studies.

Introduction
AV-5080, chemically identified as (3R,4R,5S)-5-[(diaminomethylene)amino]-3-(1-

ethylpropoxy)-4-[(fluoroacetyl)amino]cyclohex-1-ene-1-carboxylic acid, is a novel drug

candidate for the treatment of influenza.[1] Its mechanism of action is the potent and specific

inhibition of the influenza neuraminidase enzyme. Pre-clinical efficacy studies have shown that

AV-5080 is highly active against various influenza A and B strains, including those resistant to

oseltamivir.[1] The transition from a promising efficacy candidate to a viable clinical drug

necessitates a thorough evaluation of its safety and toxicity. This document outlines the key

pre-clinical safety pharmacology studies conducted on AV-5080.
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Summary of Pre-clinical Safety and
Pharmacokinetic Data
The following tables summarize the key findings from pre-clinical safety pharmacology and

pharmacokinetic evaluations of AV-5080.

Table 1: Safety Pharmacology - In Vitro/In Vivo Toxicity
Profile

Assay Type Study Type Key Finding Reference

Genotoxicity In Vitro

AMES Test: No

evidence of

mutagenicity.

[1]

Genotoxicity In Vivo

Chromosomal

Aberration: No

clastogenicity

observed.

[1]

Cardiotoxicity In Vitro
hERG Test: No signs

of cardiotoxicity.
[1]

Table 2: Pre-clinical Pharmacokinetics
Parameter Species Result Reference

Plasma Stability Rat, Dog, Human

>93% of compound

remaining after 24

hours.

PK Studies Rat, Dog
Oral and intravenous

studies performed.

Experimental Protocols
While detailed, step-by-step protocols from the specific studies on AV-5080 are not publicly

available, this section describes the standard methodologies for the cited experiments,

providing a framework for understanding how the safety data was generated.
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Bacterial Reverse Mutation Assay (AMES Test)
Objective: To assess the mutagenic potential of AV-5080 by determining if it can induce

mutations in the DNA of specific strains of Salmonella typhimurium and Escherichia coli.

Methodology:

Histidine-dependent (his-) strains of S. typhimurium and tryptophan-dependent (trp-)

strains of E. coli are used. These strains cannot grow in a histidine or tryptophan-deficient

medium unless a reverse mutation (back mutation) occurs.

The bacterial strains are exposed to various concentrations of AV-5080, both with and

without a metabolic activation system (S9 mix, typically derived from rat liver homogenate)

to mimic mammalian metabolism.

Positive controls (known mutagens) and negative (vehicle) controls are run in parallel.

The treated bacteria are plated on a minimal agar medium. The number of revertant

colonies (colonies that have undergone mutation and can now synthesize the required

amino acid) is counted after a standard incubation period.

A significant, dose-dependent increase in the number of revertant colonies compared to

the negative control indicates a mutagenic potential. For AV-5080, no such increase was

observed.

In Vivo Chromosomal Aberration Assay
Objective: To determine the potential of AV-5080 to induce structural damage to

chromosomes (clastogenicity) in mammalian cells.

Methodology:

A relevant rodent species (e.g., rats or mice) is administered AV-5080, typically via the

intended clinical route of administration, at multiple dose levels.

A vehicle control and a positive control (a known clastogen) are also included.
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At pre-determined time points after dosing, bone marrow cells are harvested from the

animals.

The cells are treated with a mitotic spindle inhibitor (e.g., colchicine) to arrest them in the

metaphase stage of cell division, when chromosomes are most visible.

Cells are harvested, fixed, and spread onto microscope slides. Chromosomes are then

stained.

A large number of metaphase cells (typically 100-200 per animal) are analyzed

microscopically for chromosomal abnormalities, such as breaks, gaps, and

rearrangements.

A statistically significant, dose-dependent increase in the percentage of cells with

chromosomal aberrations indicates clastogenic potential. AV-5080 showed no signs of

causing such aberrations.

hERG Potassium Channel Assay
Objective: To assess the potential of AV-5080 to inhibit the hERG (human Ether-à-go-go-

Related Gene) potassium ion channel, an activity associated with an increased risk of

cardiac arrhythmia (specifically, QT interval prolongation).

Methodology:

A mammalian cell line (e.g., HEK-293 or CHO cells) stably expressing the hERG channel

is used.

The electrophysiological effects of a range of concentrations of AV-5080 on the hERG

channel currents are measured using patch-clamp electrophysiology.

The cells are exposed to the test compound, and the potassium current flowing through

the hERG channels is recorded before and after application.

The concentration of AV-5080 that causes 50% inhibition of the hERG current (IC50) is

determined.
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A potent inhibition of the hERG channel (typically indicated by a low IC50 value) suggests

a potential for cardiotoxicity. The studies on AV-5080 found no signs of cardiotoxicity,

indicating a favorable profile in this assay.

Visualizations: Workflows and Pathways
Diagram 1: General Pre-clinical Safety Assessment
Workflow
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Caption: A generalized workflow for pre-clinical safety and toxicity assessment of a new drug

candidate.

Diagram 2: AV-5080 Mechanism of Action in Influenza
Replication
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Caption: AV-5080 inhibits neuraminidase, preventing the release of new virions from the host

cell.

Conclusion
The available pre-clinical data on AV-5080 suggests a promising safety profile. Key in vitro and

in vivo studies for genotoxicity and cardiotoxicity revealed no adverse signals. These findings,

coupled with its potent efficacy against influenza viruses, supported the continued development

of AV-5080 into clinical trials. A comprehensive understanding of its long-term toxicity and

safety in humans will be determined through the ongoing and completed Phase 1, 2, and 3

clinical studies. Researchers should consult the full study publications and regulatory

submissions for more detailed quantitative data as they become available.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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